

Limonoids from the Meliaceae Family: A Technical Guide to Their Biological Activities

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Compound of Interest

Compound Name: *1-Deacetylnimbolinin B*

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Introduction

The Meliaceae family, commonly known as the mahogany family, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, limonoids, a class of tetranortriterpenoids, have garnered significant scientific attention for their potent pharmacological and pesticidal properties. These complex molecules are characterized by a 4,4,8-trimethyl-17-furanylsteroidal skeleton and exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal effects.^{[1][2]} This technical guide provides an in-depth overview of the biological activities of Meliaceae limonoids, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Limonoids from the Meliaceae family have demonstrated significant cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected Meliaceae limonoids against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Limonoid	Cancer Cell Line	IC50 (μM)	Reference
Gedunin	NCI-H460 (Non-small cell lung cancer)	8.36	[3]
Gedunin	NTERA-2 (Teratocarcinoma)	8.49 (48h)	[4]
Gedunin	AGS (Gastric cancer)	20	[5]
Toosendanin	HL-60 (Promyelocytic leukemia)	0.028 (μg/mL)	[1]
Nimbolide	H. pylori (in vitro)	1.25–5 (μg/mL) (MIC)	[6]
Meliarachin C	HL60 (Leukemia)	0.65	[7]
3-O-deacetyl-4'-demethyl-28-oxosalannin	HL60 (Leukemia)	2.8	[7]
Trichilinin B	AZ521 (Gastric cancer)	58.2	[8]
3-deacetyl-4'-demethyl-28-oxosalannin	AZ521 (Gastric cancer)	3.2	[8]
23-hydroxyohchininolide	AZ521 (Gastric cancer)	78.5	[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

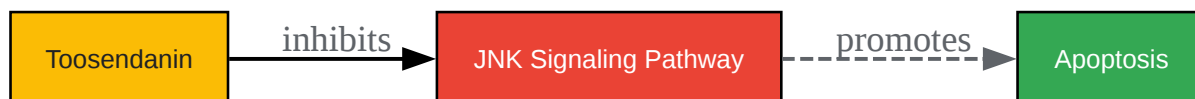
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test limonoid and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

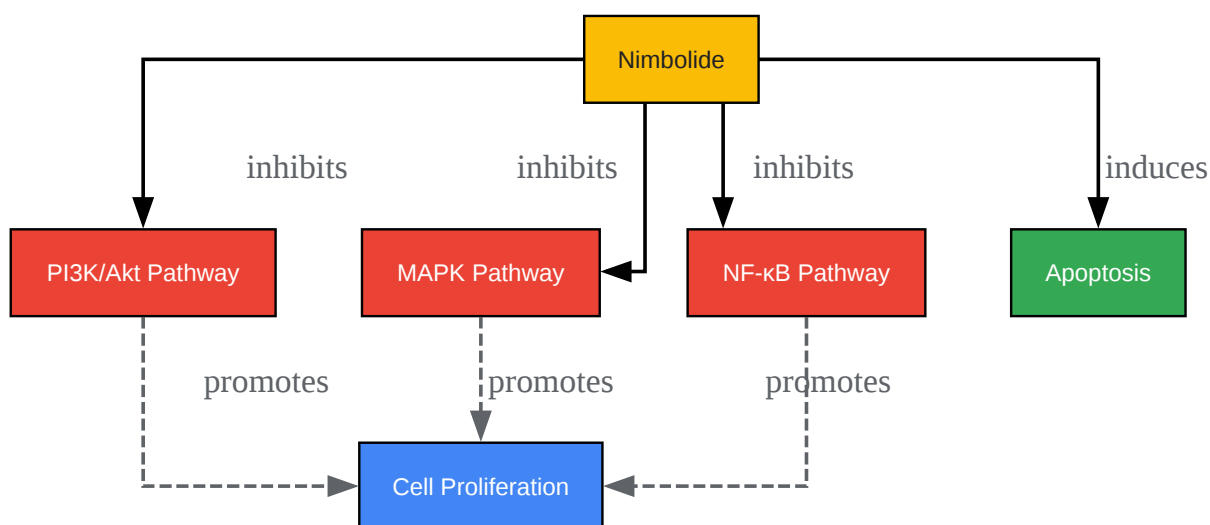
Signaling Pathways in Anticancer Activity

Limonoids exert their anticancer effects by targeting multiple signaling pathways. For example, toosendanin has been shown to induce apoptosis in HL-60 leukemia cells by suppressing the JNK signaling pathway.^{[1][9]} Nimbolide is another potent limonoid that induces apoptosis and inhibits cell proliferation by modulating various pathways, including PI3K/Akt and MAPK.^{[2][10]}



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Toosendanin-induced apoptosis via JNK pathway inhibition.



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Nimbolide's multi-target anticancer mechanism.

Anti-inflammatory Activity

Several limonoids from the Meliaceae family have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and various interleukins (ILs).

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected Meliaceae limonoids.

Limonoid	Assay	IC50 (μM)	Cell Line	Reference
Unnamed Limonoid (Compound 2)	NO Production	22.04	RAW 264.7	[1]
1-deoxy-3,20- dicinnamoyl-11- methoxy- meliacarpinin	NO Production	11.76	RAW 264.7	[2]
Meliazedarine J	NO Production	7.07	RAW 264.7	[3]
Chisoche-ton Limonoid (Compound 9)	TNF-α Production	<3	THP-1	[6]
Chisoche-ton Limonoid (Compound 9)	IL-6 Production	<3	THP-1	[6]

Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a common method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

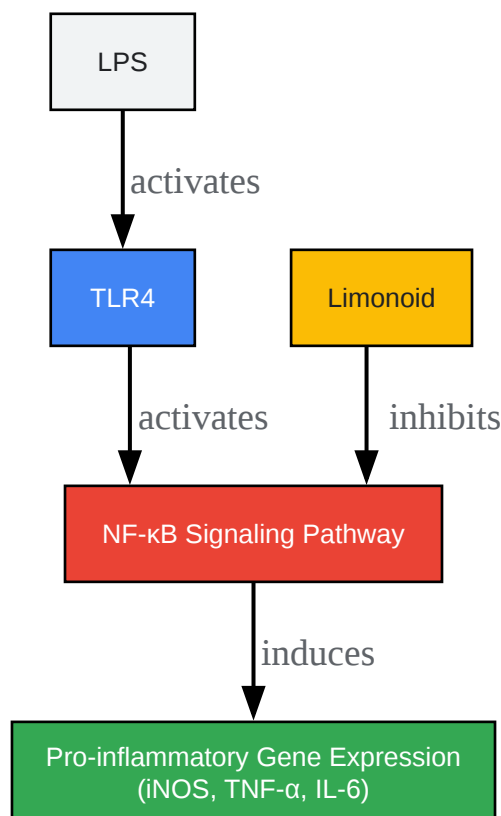
Procedure:

- **Cell Culture and Treatment:** Plate RAW 264.7 macrophage cells and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test limonoid for 24 hours.
- **Supernatant Collection:** Collect the cell culture supernatant.
- **Griess Reaction:** Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

- Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.
- Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathway in Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of Meliaceae limonoids is the inhibition of the nuclear factor-kappa B (NF- κ B) signaling pathway.[1] NF- κ B is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.



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Inhibition of the NF- κ B pathway by Meliaceae limonoids.

Antimicrobial Activity

Limonoids from the Meliaceae family have shown promising activity against a range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected Meliaceae limonoids against various microorganisms.

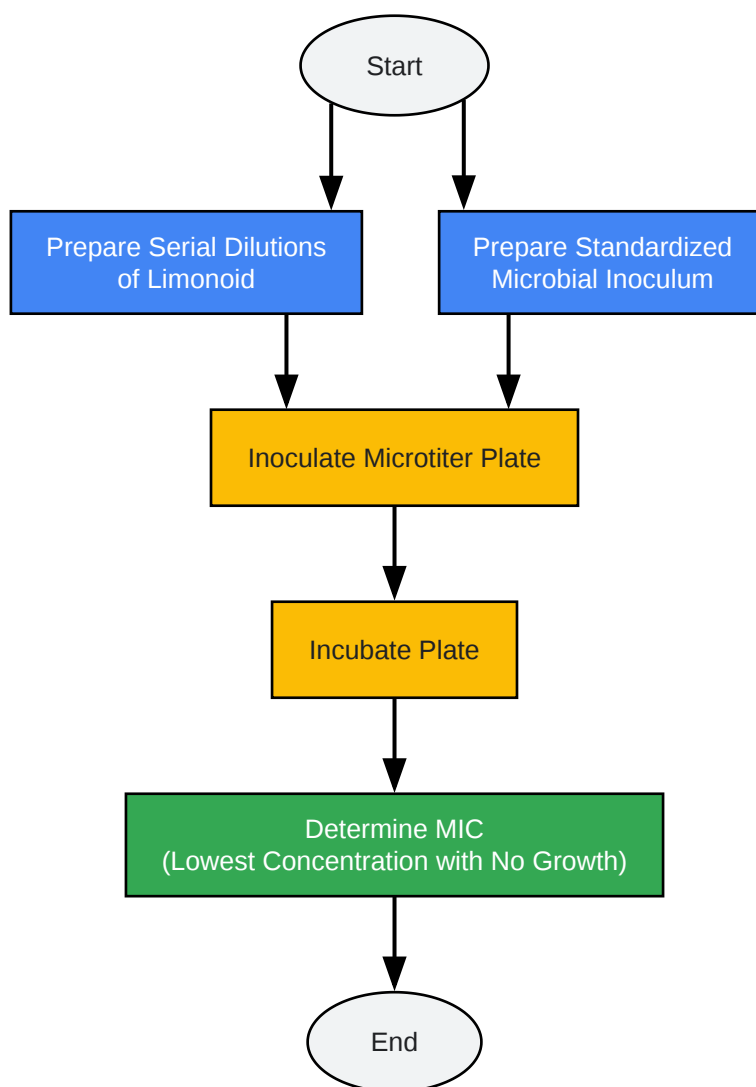
Limonoid	Microorganism	MIC (µg/mL)	Reference
7-cinnamoyltoosendanin	Micrococcus luteus	6.25	[8]
7-cinnamoyltoosendanin	Bacillus subtilis	25	[8]
Meliarachin D	Staphylococcus aureus	50	[8]
Meliarachin D	Bacillus subtilis	50	[8]
Meliarachin H	Bacillus subtilis	25	[8]
12-ethoxynimbolinins C	Porphyromonas gingivalis	15.6	[8]
1-O-cinnamoyltrichilin	Porphyromonas gingivalis	31.3	[8]
Trichilin B	Porphyromonas gingivalis	31.5	[8]
Nimbolide	Helicobacter pylori	1.25-5	[6]
3-α-tigloyl-melianol	Mycobacterium tuberculosis	29 (µM)	[11]
Methyl kulonate	Mycobacterium tuberculosis	70 (µM)	[11]
Chisocheton compound G	Phytophthora spp.	-	[12]
Khayanolide B	Phytophthora spp.	-	[12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

- **Preparation of Antimicrobial Agent:** Prepare a stock solution of the limonoid and make serial twofold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
- **Inoculation:** Inoculate each well of the microtiter plate with the bacterial or fungal suspension.
- **Incubation:** Incubate the plate at an appropriate temperature and duration for the specific microorganism.
- **MIC Determination:** The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.



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Workflow for MIC determination by broth microdilution.

Insecticidal Activity

Limonoids from the Meliaceae family, particularly azadirachtin from the neem tree (*Azadirachta indica*), are well-known for their potent insecticidal and antifeedant properties.

Quantitative Data: Insecticidal Activity

The following table provides a summary of the insecticidal and antifeedant activities of selected Meliaceae limonoids.

Limonoid	Insect Species	Activity	Value	Reference
Meliartenin	Epilachna paenulata	Antifeedant (ED50)	0.80 µg/cm ²	[13]
Meliartenin	Epilachna paenulata	Toxicity (LD50)	0.76 µg/cm ²	[13]
Azadirachtin	Epilachna paenulata	Antifeedant (ED50)	0.72 µg/cm ²	[13]
Toosendanin	Epilachna paenulata	Antifeedant (ED50)	3.69 µg/cm ²	[13]
Toosendanin	Aedes aegypti (larvae)	Toxicity (LC50)	60.8 µg/mL	[14]
Toosendanin	Aedes aegypti (adult)	Toxicity (LD50)	4.3 µg/female	[14]

Experimental Protocol: Antifeedant Bioassay (Leaf Disc No-Choice Method)

This bioassay is used to evaluate the feeding deterrent properties of a compound.

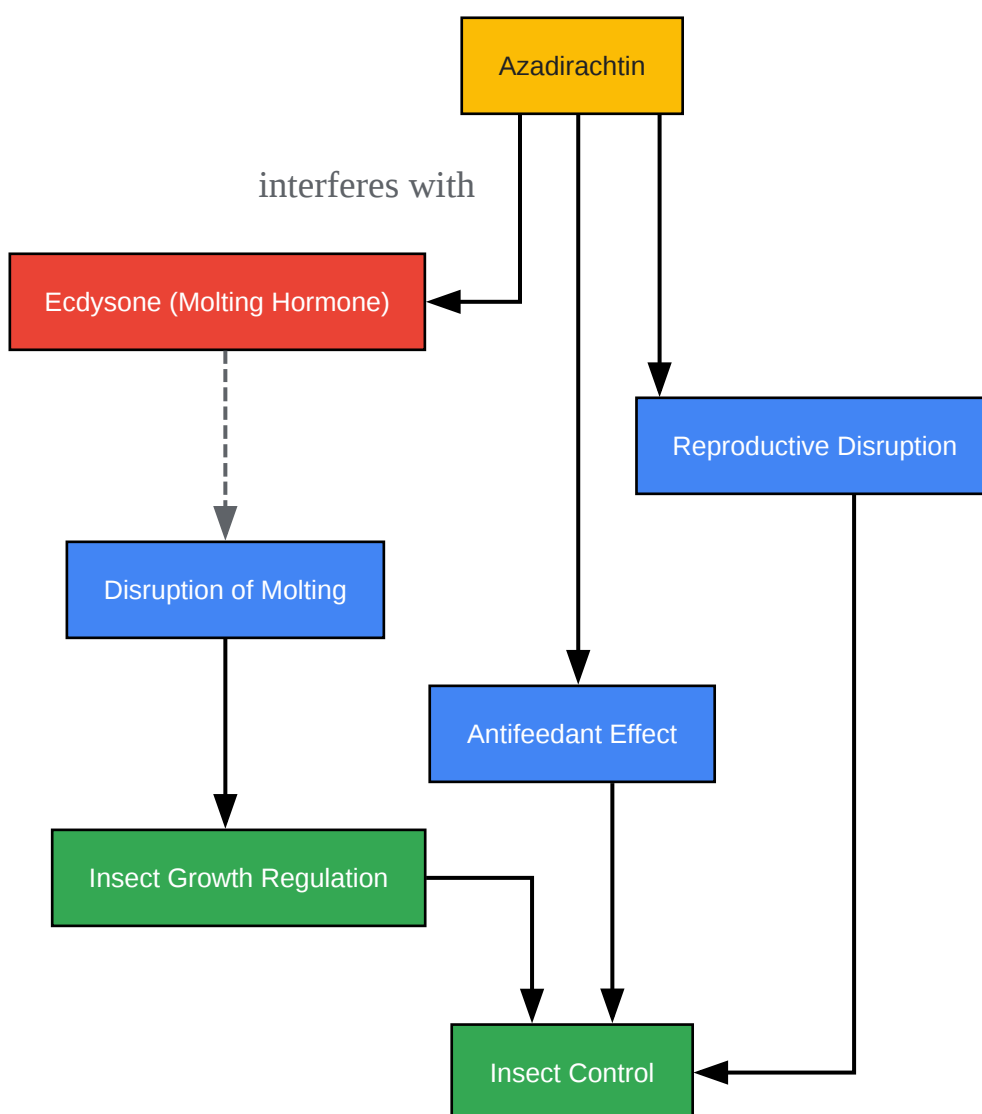
Procedure:

- **Preparation of Treated and Control Discs:** Prepare leaf discs of a suitable host plant. Treat the discs with different concentrations of the test limonoid dissolved in a solvent. Control discs are treated with the solvent alone.
- **Insect Starvation:** Starve the test insects for a few hours before the assay.
- **Assay Setup:** Place a single treated or control leaf disc in a petri dish with a moistened filter paper. Introduce a single starved insect into each petri dish.
- **Feeding Period:** Allow the insects to feed for a defined period (e.g., 24 hours).
- **Measurement of Consumption:** Measure the area of the leaf disc consumed by the insect.

- Calculation of Antifeedant Index: Calculate the antifeedant index to quantify the feeding deterrence.

Mechanism of Insecticidal Action

The insecticidal action of limonoids like azadirachtin is complex and multifaceted. It acts as an insect growth regulator by interfering with the molting hormone ecdysone.^{[10][15]} It also functions as a potent antifeedant, deterring insects from feeding, and can cause reproductive disruption.^{[2][15]}



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Multimodal insecticidal action of Azadirachtin.

Conclusion

Limonoids from the Meliaceae family represent a vast and promising source of bioactive compounds with significant potential for the development of new pharmaceuticals and environmentally friendly pesticides. Their diverse chemical structures and multiple mechanisms of action make them attractive candidates for further research and development. This technical guide provides a foundation for understanding the biological activities of these fascinating natural products, and it is hoped that it will stimulate further investigation into their therapeutic and practical applications.

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